molecular formula C11H20N4O B2838390 4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101196-45-4

4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2838390
CAS No.: 2101196-45-4
M. Wt: 224.308
InChI Key: NBFAINKVDBHSGY-UHFFFAOYSA-N
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Description

4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of the pyrazole ring followed by functional group modifications to introduce the amino and carboxamide groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of sildenafil. Its ability to undergo various chemical reactions and its role in medicinal chemistry highlight its importance in both research and industrial applications .

Properties

IUPAC Name

4-amino-N-(2-methylpropyl)-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-5-15-7-9(12)10(14-15)11(16)13-6-8(2)3/h7-8H,4-6,12H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFAINKVDBHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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